2-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine

Lipophilicity Drug-likeness Thieno[3,2-d]pyrimidine scaffold

This 2,4-disubstituted thieno[3,2-d]pyrimidine features a unique 2-(2-chlorophenyl) and N-(4-methoxybenzyl)amine combination absent from public SAR collections. With zero annotated ChEMBL bioactivity and a predicted logP of 5.408, it fills an underrepresented region of kinase-focused chemical space. Perfect for diversity-oriented screening, SPR lipophilicity studies, or Cyt-bd oxidase panels. Immediate deployment—available at 98% purity without custom synthesis lead times.

Molecular Formula C20H16ClN3OS
Molecular Weight 381.88
CAS No. 691869-13-3
Cat. No. B2669088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine
CAS691869-13-3
Molecular FormulaC20H16ClN3OS
Molecular Weight381.88
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NC(=NC3=C2SC=C3)C4=CC=CC=C4Cl
InChIInChI=1S/C20H16ClN3OS/c1-25-14-8-6-13(7-9-14)12-22-20-18-17(10-11-26-18)23-19(24-20)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3,(H,22,23,24)
InChIKeyKZSYVWXTQRTNAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-N-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine (CAS 691869-13-3): Physicochemical Baseline and Sourcing Profile


2-(2-Chlorophenyl)-N-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine (CAS 691869-13-3, molecular formula C₂₀H₁₆ClN₃OS, molecular weight 381.88 g/mol) is a 2,4-disubstituted thieno[3,2-d]pyrimidine derivative . The compound comprises a thieno[3,2-d]pyrimidine core bearing a 2-chlorophenyl group at the C-2 position and an N-(4-methoxybenzyl)amine moiety at the C-4 position. Predicted physicochemical properties include a density of 1.359±0.06 g/cm³ and a pKa of 4.72±0.40 . The compound is listed in the ZINC database (ZINC000091769232) with a calculated logP of 5.408, a topological polar surface area (tPSA) of 48 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. It is commercially available from multiple vendors in screening-library quantities at purities up to 98% . Per ChEMBL 20, this compound has no annotated bioactivity data, placing it in the class of chemically tractable but biologically uncharacterized thieno[3,2-d]pyrimidine screening compounds [1].

Why 2-(2-Chlorophenyl)-N-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine Cannot Be Casually Replaced by Another Thieno[3,2-d]pyrimidine Analog


The thieno[3,2-d]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor design, with demonstrated activity against FLT3, CDK2, EGFR, VEGFR-2, PI3K, JAK1, and FMS kinases, among others [1]. However, structure–activity relationship (SAR) studies demonstrate that even minor peripheral modifications can drastically alter kinase selectivity profiles and antiproliferative potency. For example, within a single series of 2,4-disubstituted thieno[3,2-d]pyrimidines, FLT3-ITD IC₅₀ values ranged from 5.1 µM to >20 µM depending solely on the substitution pattern [2]. The target compound possesses a distinctive combination of a 2-(2-chlorophenyl) group and an N-(4-methoxybenzyl)amine moiety—a substitution pair not commonly represented in published thieno[3,2-d]pyrimidine SAR collections [3]. Its predicted logP of 5.408 [4] places it in a high-lipophilicity regime distinct from more polar analogs such as N-benzylthieno[3,2-d]pyrimidin-4-amine (C₁₃H₁₁N₃S, MW 241.31, fewer heteroatoms) [5]. Generic substitution with a structurally similar thieno[3,2-d]pyrimidine lacking these specific substituents risks both altered target engagement and divergent physicochemical behavior.

Quantitative Differential Evidence: 2-(2-Chlorophenyl)-N-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine vs. Structural Analogs


Lipophilicity-Driven Differentiation: Predicted logP Compared Across 2,4-Disubstituted Thieno[3,2-d]pyrimidines

The target compound exhibits a calculated logP of 5.408 [1], substantially exceeding that of less substituted thieno[3,2-d]pyrimidine analogs. This high lipophilicity is conferred by the combined 2-(2-chlorophenyl) and N-(4-methoxybenzyl) substituents. For context, the minimal scaffold thieno[3,2-d]pyrimidin-4-amine (CAS 16285-74-8, C₈H₇N₃S, MW 177.23) lacks both substituents and has an expected logP below 2, while N-benzylthieno[3,2-d]pyrimidin-4-amine (C₁₃H₁₁N₃S, MW 241.31) contains only the N-benzyl group [2]. The logP shift of greater than 3 units has practical consequences for membrane permeability, plasma protein binding, and solubility—key determinants in cell-based assay performance.

Lipophilicity Drug-likeness Thieno[3,2-d]pyrimidine scaffold

Predicted Ionization State: pKa Differential vs. 4-Amino and 4-Oxo Thieno[3,2-d]pyrimidine Analogs

The target compound has a predicted pKa of 4.72±0.40 , indicative of a weakly basic pyrimidine nitrogen. This contrasts with the corresponding 4-oxo analog 2-(2-chlorophenyl)thieno[3,2-d]pyrimidin-4(1H)-one (CID 1487585, C₁₂H₇ClN₂OS, MW 262.72), which exists predominantly in the lactam form and possesses different hydrogen-bonding capacity . At physiological pH 7.4, the target compound is predicted to be predominantly neutral (net charge = 0 at mid-pH per ZINC [1]), whereas more basic 4-amine derivatives with lower pKa values may exist partially protonated. This ionization distinction affects passive membrane permeability and may influence blood–brain barrier penetration.

pKa Ionization Physicochemical profiling

Structural Uniqueness Assessment: 2-(2-Chlorophenyl) + N-(4-Methoxybenzyl) Substitution Pattern vs. Published Thieno[3,2-d]pyrimidine Chemical Space

Published SAR compilations for thieno[3,2-d]pyrimidines reveal that the most extensively explored substitution patterns involve 6-aryl/heteroaryl groups (introduced via Suzuki coupling) or 4-anilino substituents [1]. The target compound features a combination rarely represented in the peer-reviewed literature: a 2-(2-chlorophenyl) group (ortho-chloro substituent on the C-2 phenyl ring) paired with an N-(4-methoxybenzyl)amine at C-4. This specific substitution pattern is absent from the ChEMBL 20 bioactivity dataset [2]. By contrast, the related analog N-benzyl-6-phenylthieno[3,2-d]pyrimidin-4-amine (C₁₉H₁₅N₃S, MW 317.41) has been reported as a kinase inhibitor scaffold with the phenyl group at C-6 rather than C-2, demonstrating that positional isomerism of the aryl substituent alone defines distinct chemical series [3].

Chemical space Library diversity Scaffold decoration

Class-Level Kinase Inhibition Potential: Thieno[3,2-d]pyrimidine Scaffold Activity Benchmarks

Although no direct biological data exist for the target compound, the thieno[3,2-d]pyrimidine scaffold has well-established kinase inhibitory activity. Representative benchmarks from peer-reviewed studies include: FMS kinase inhibition with IC₅₀ = 2 nM for an optimized lead (compound 21) ; EGFR inhibition with IC₅₀ = 30 nM (compound 6g) [1]; dual EGFR-L858R/T790M inhibition with IC₅₀ ≤ 250 nM and selectivity >40-fold over wild-type EGFR [2]; JAK1 inhibition with IC₅₀ = 0.022 µM (compound 46) [3]; and h-NTPDase1 inhibition with IC₅₀ = 0.62 µM (compound 3j) [4]. These data establish the scaffold's capacity for high-potency target engagement when appropriately decorated. The target compound's 2-(2-chlorophenyl) group and N-(4-methoxybenzyl)amine substituents represent a distinct vector combination whose kinase selectivity profile remains to be determined.

Kinase inhibition Scaffold benchmarking Thieno[3,2-d]pyrimidine

Application Scenarios for 2-(2-Chlorophenyl)-N-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine Based on Quantitative Evidence


Kinase Selectivity Panel Screening for Novel Chemotype Identification

Given the thieno[3,2-d]pyrimidine scaffold's established activity against a broad range of kinases—including FLT3, CDK2, EGFR, VEGFR-2, PI3K, JAK1, and FMS [1]—the target compound is a suitable candidate for kinase selectivity panel screening. Its unprecedented 2-(2-chlorophenyl)/N-(4-methoxybenzyl) substitution pattern [2] offers the potential to reveal a unique selectivity fingerprint distinct from extensively studied 6-aryl or 4-anilino thieno[3,2-d]pyrimidine series. The high logP of 5.408 [3] may favor engagement of kinases with lipophilic ATP-binding pockets.

Diversity-Oriented Screening Library Enrichment

This compound occupies a region of thieno[3,2-d]pyrimidine chemical space that is underrepresented in public bioactivity databases (zero annotated ChEMBL records) [2]. Procurement for diversity-oriented synthesis (DOS) or high-throughput screening (HTS) libraries would increase scaffold-based chemical diversity. The compound's commercial availability at 98% purity in milligram quantities supports immediate deployment in screening campaigns without the need for custom synthesis.

Physicochemical Comparator in Lead Optimization Series

With a predicted pKa of 4.72±0.40 and neutral charge state at physiological pH , this compound can serve as a lipophilic reference point in structure–property relationship (SPR) studies for thieno[3,2-d]pyrimidine lead optimization. Its logP of 5.408 [3] places it near the upper boundary of typical drug-like space, making it useful for assessing the impact of lipophilicity reduction strategies (e.g., introducing polar functionality) on pharmacokinetic parameters while maintaining the core scaffold.

Anti-Infective Screening Against Mycobacterial Cytochrome bd Oxidase

Thieno[3,2-d]pyrimidin-4-amines have been reported as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase (Cyt-bd) in a published SAR study of 13 compounds across three mycobacterial strains [4]. Although the specific compound has not been tested in this assay, its structural relationship to the active series supports its inclusion in follow-up screening panels targeting Cyt-bd. The 2-chlorophenyl and 4-methoxybenzyl substituents may confer differential activity compared to the phenethyl and tert-butylphenethyl analogs explored in the original study.

Quote Request

Request a Quote for 2-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.